molecular formula C22H18N4O5S2 B15108348 Benzenesulfonamide, 4,4'-oxybis[N-2-pyridinyl- CAS No. 116937-42-9

Benzenesulfonamide, 4,4'-oxybis[N-2-pyridinyl-

Cat. No.: B15108348
CAS No.: 116937-42-9
M. Wt: 482.5 g/mol
InChI Key: NVPCGUJGRWVZLY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is a complex organic compound with the molecular formula C22H18N4O5S2 and a molecular weight of 482.5321 . This compound is characterized by the presence of benzenesulfonamide groups linked through an oxygen bridge to pyridinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- typically involves the reaction of benzenesulfonamide derivatives with pyridinyl compounds under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the oxygen bridge between the benzenesulfonamide and pyridinyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, it may interact with other molecular targets, contributing to its antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- can be compared with other similar compounds, such as:

The uniqueness of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

116937-42-9

Molecular Formula

C22H18N4O5S2

Molecular Weight

482.5 g/mol

IUPAC Name

N-pyridin-2-yl-4-[4-(pyridin-2-ylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C22H18N4O5S2/c27-32(28,25-21-5-1-3-15-23-21)19-11-7-17(8-12-19)31-18-9-13-20(14-10-18)33(29,30)26-22-6-2-4-16-24-22/h1-16H,(H,23,25)(H,24,26)

InChI Key

NVPCGUJGRWVZLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Origin of Product

United States

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